molecular formula C23H18Cl2N2O2 B10917160 4-chloro-1-(3-chlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole

4-chloro-1-(3-chlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole

Cat. No.: B10917160
M. Wt: 425.3 g/mol
InChI Key: WJHFGHZYZOEWAG-UHFFFAOYSA-N
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Description

2-[4-CHLORO-1-(3-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a synthetic organic compound characterized by its complex structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-CHLORO-1-(3-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions to form the pyrazole ring.

    Substitution Reactions: The introduction of chloro and methoxy groups is achieved through electrophilic aromatic substitution reactions. Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride, while methoxylation can be achieved using methanol in the presence of a base.

    Etherification: The final step involves the formation of the ether linkage, typically through a Williamson ether synthesis, where the phenol derivative reacts with an alkyl halide in the presence of a strong base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, forming phenolic derivatives.

    Reduction: Reduction reactions can target the chloro groups, potentially converting them to hydrogen atoms or other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium tert-butoxide.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dechlorinated products or hydrogenated derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the pyrazole ring is particularly significant due to its known bioactivity.

Medicine

Medicinal chemistry explores this compound for drug development. Its structure is conducive to binding with various biological targets, making it a candidate for therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[4-CHLORO-1-(3-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The pyrazole ring can participate in π-π stacking interactions with aromatic residues in proteins, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-CHLORO-1-(3-CHLOROPHENYL)-3-(2-HYDROXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER
  • 2-[4-CHLORO-1-(3-CHLOROPHENYL)-3-(2-METHYLTHIOPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER

Uniqueness

Compared to similar compounds, 2-[4-CHLORO-1-(3-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is unique due to the presence of both chloro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in medicinal research.

Properties

Molecular Formula

C23H18Cl2N2O2

Molecular Weight

425.3 g/mol

IUPAC Name

4-chloro-1-(3-chlorophenyl)-3,5-bis(2-methoxyphenyl)pyrazole

InChI

InChI=1S/C23H18Cl2N2O2/c1-28-19-12-5-3-10-17(19)22-21(25)23(18-11-4-6-13-20(18)29-2)27(26-22)16-9-7-8-15(24)14-16/h3-14H,1-2H3

InChI Key

WJHFGHZYZOEWAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(C(=NN2C3=CC(=CC=C3)Cl)C4=CC=CC=C4OC)Cl

Origin of Product

United States

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